molecular formula C5H6BrClN4 B13676633 5-Bromopyrimidine-2-carboximidamide Hydrochloride CAS No. 2432928-66-8

5-Bromopyrimidine-2-carboximidamide Hydrochloride

Cat. No.: B13676633
CAS No.: 2432928-66-8
M. Wt: 237.48 g/mol
InChI Key: CAHSEKFJAKKKOY-UHFFFAOYSA-N
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Description

5-Bromopyrimidine-2-carboximidamide Hydrochloride is a chemical compound with the molecular formula C5H6BrClN4 and a molecular weight of 237.48 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is primarily used in research and development within the pharmaceutical and chemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 5-bromopyrimidine with cyanamide under acidic conditions to form the carboximidamide group .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromopyrimidine-2-carboximidamide Hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents vary.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while oxidation reactions can produce oxidized forms of the compound.

Scientific Research Applications

5-Bromopyrimidine-2-carboximidamide Hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromopyrimidine-2-carboximidamide Hydrochloride involves its interaction with specific molecular targets. For example, in biological systems, it can interact with nucleic acids and proteins, potentially affecting their function. The exact pathways and molecular targets are still under investigation, but studies suggest that it may inhibit certain enzymes or interfere with DNA replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromopyrimidine-2-carboximidamide Hydrochloride is unique due to its specific functional groups and the presence of both bromine and carboximidamide groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.

Properties

CAS No.

2432928-66-8

Molecular Formula

C5H6BrClN4

Molecular Weight

237.48 g/mol

IUPAC Name

5-bromopyrimidine-2-carboximidamide;hydrochloride

InChI

InChI=1S/C5H5BrN4.ClH/c6-3-1-9-5(4(7)8)10-2-3;/h1-2H,(H3,7,8);1H

InChI Key

CAHSEKFJAKKKOY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)C(=N)N)Br.Cl

Origin of Product

United States

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